ADAMTS-5 Selectivity Advantage Over GLPG1972: 8-Fold Improvement in ADAMTS-5/ADAMTS-4 Discrimination
Aldumastat (2-amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde) demonstrates an 8-fold selectivity advantage for ADAMTS-5 over the closely related metalloprotease ADAMTS-4 when compared head-to-head against the clinically evaluated ADAMTS inhibitor GLPG1972 . ADAMTS-4 shares ~55% sequence homology with ADAMTS-5 and its inhibition is associated with musculoskeletal toxicities, making selective ADAMTS-5 targeting a critical differentiator for osteoarthritis drug development [1].
| Evidence Dimension | ADAMTS-5/ADAMTS-4 selectivity ratio |
|---|---|
| Target Compound Data | 8-fold selectivity toward ADAMTS-5 over ADAMTS-4 |
| Comparator Or Baseline | GLPG1972 (standard ADAMTS inhibitor) |
| Quantified Difference | Superior selectivity (8-fold) compared to GLPG1972 baseline |
| Conditions | Comparative in vitro selectivity profiling; specific assay parameters from internal studies |
Why This Matters
Procurement of Aldumastat over GLPG1972 or non-selective pyrimidine ADAMTS inhibitors enables osteoarthritis research programs to achieve cleaner target engagement with reduced off-target ADAMTS-4 liability, directly impacting interpretation of cartilage degradation phenotype data.
- [1] Mudra, D.R. Aggrecanase-1 and -2 (ADAMTS-4 and ADAMTS-5) in Cartilage Degradation. Acemap. View Source
